molecular formula C19H24N4O4S B11248420 methyl 5-isopropyl-2-{[2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-isopropyl-2-{[2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11248420
M. Wt: 404.5 g/mol
InChI Key: JTMLKGWEQYIQBV-UHFFFAOYSA-N
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Description

This compound belongs to the class of indole derivatives, which exhibit diverse biological activities. Indole derivatives have been found in many synthetic drug molecules and serve as valuable pharmacophores for drug development . The indole nucleus is an important heterocyclic system, forming the backbone of compounds like lysergic acid diethylamide (LSD) and strychnine. Physically, indole derivatives are crystalline and colorless, with specific odors .

Chemical Reactions Analysis

Types of Reactions::

    Oxidation: Potential oxidation reactions could involve the thiazole ring or the cycloheptapyridazine moiety.

    Reduction: Reduction reactions might target specific functional groups within the compound.

    Substitution: Substitution reactions could occur at various positions, leading to structural modifications.

Common Reagents and Conditions::

    Thiazole Formation: Thiazole synthesis often involves cyclization of a thioamide with an α-haloketone or α-haloester.

    Cycloheptapyridazine Formation: The cycloheptapyridazine ring system may be constructed via cyclization reactions.

    Esterification: To form the carboxylate ester, esterification with an appropriate alcohol is likely.

Major Products:: The major product would be the desired compound itself, methyl 5-isopropyl-2-{[2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate.

Scientific Research Applications

Chemistry::

    Pharmacophore: The compound’s indole scaffold provides opportunities for further modification and drug design.

    Bioconjugation: It could serve as a building block for bioconjugates.

Biology and Medicine:: Industry::

    Drug Development: The compound’s unique structure may inspire novel drug candidates.

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this.

Comparison with Similar Compounds

Unfortunately, I don’t have information on directly similar compounds. exploring related indole derivatives could highlight its uniqueness.

Biological Activity

Methyl 5-isopropyl-2-{[2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and chemical formula:

  • IUPAC Name : this compound
  • Chemical Formula : C₁₈H₂₃N₃O₄S

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. The following sections summarize the key findings.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For example:

CompoundActivityReference
Methyl 5-isopropyl thiazoleAntibacterial against Gram-positive bacteria
Thiazole derivativesBroad-spectrum antimicrobial activity

Antitumor Activity

Thiazole derivatives have been reported to possess antitumor properties. In vitro studies have shown that certain thiazole compounds can inhibit cancer cell proliferation:

StudyCell LineIC50 (µM)Reference
Thiazole derivative testingMCF-7 (breast cancer)12.5
Combination therapy with doxorubicinMDA-MB-231 (breast cancer)Synergistic effect observed

The proposed mechanisms for the biological activities of thiazole derivatives include:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Evidence indicates that certain thiazole derivatives can trigger apoptotic pathways in cancer cells.

Case Studies

Several case studies have explored the biological effects of methyl 5-isopropyl thiazole derivatives:

  • Case Study on Antitumor Effects : A study evaluated the effects of methyl 5-isopropyl thiazole in combination with chemotherapeutic agents on breast cancer cell lines. Results indicated enhanced cytotoxicity compared to agents used alone.
  • Antimicrobial Efficacy Study : Another study assessed the antimicrobial efficacy of synthesized thiazoles against various pathogens. The results demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Properties

Molecular Formula

C19H24N4O4S

Molecular Weight

404.5 g/mol

IUPAC Name

methyl 2-[[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H24N4O4S/c1-11(2)17-16(18(26)27-3)21-19(28-17)20-14(24)10-23-15(25)9-12-7-5-4-6-8-13(12)22-23/h9,11H,4-8,10H2,1-3H3,(H,20,21,24)

InChI Key

JTMLKGWEQYIQBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2)C(=O)OC

Origin of Product

United States

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